molecular formula C15H12N4O2S B293789 6-(3-Ethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Ethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293789
M. Wt: 312.3 g/mol
InChI Key: AKWTVMAIUSIXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Ethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In

Mechanism of Action

The mechanism of action of 6-(3-Ethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. For example, it has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. Furthermore, it has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
6-(3-Ethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent antimicrobial activity against various strains of bacteria and fungi. Furthermore, it has also been shown to exhibit anti-inflammatory and anticancer properties. In vivo studies have also shown that this compound has a good safety profile and does not exhibit significant toxicity.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-Ethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent antimicrobial, anti-inflammatory, and anticancer properties. Furthermore, this compound has a good safety profile and does not exhibit significant toxicity. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are various future directions for the research and development of 6-(3-Ethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the most promising directions is the optimization of the synthesis method to improve the yield and purity of the compound. Furthermore, further studies are needed to fully understand the mechanism of action of this compound and its potential application in the treatment of various diseases. Additionally, the development of novel derivatives of this compound with improved properties and efficacy is also an area of future research.
Conclusion
In conclusion, 6-(3-Ethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound with potential application in various scientific research areas. The synthesis of this compound has been reported using various methods, and it has shown potent antimicrobial, anti-inflammatory, and anticancer properties. However, further research is needed to fully understand the mechanism of action of this compound and its potential application in the treatment of various diseases.

Synthesis Methods

The synthesis of 6-(3-Ethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported using various methods. One of the most common methods involves the reaction of 3-(furan-2-yl)-1,2,4-thiadiazole with ethyl 3-bromo-4-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound in good yields.

Scientific Research Applications

6-(3-Ethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential application in various scientific research areas. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent antimicrobial activity against various strains of bacteria and fungi. Furthermore, it has also shown promising results in the treatment of cancer and inflammation.

properties

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3 g/mol

IUPAC Name

6-(3-ethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12N4O2S/c1-2-20-11-6-3-5-10(9-11)14-18-19-13(12-7-4-8-21-12)16-17-15(19)22-14/h3-9H,2H2,1H3

InChI Key

AKWTVMAIUSIXCS-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

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